Ivfru is derived from the modification of uracil, a naturally occurring pyrimidine base found in RNA. The synthesis of Ivfru involves the incorporation of a deoxy-2-fluoro ribose sugar and an alkenyl side chain, which enhances its biological activity. This compound belongs to a class of nucleosides that are being investigated for their efficacy against viral infections, particularly those caused by herpes simplex virus type 1.
The synthesis of Ivfru involves several key steps that utilize advanced organic chemistry techniques. The initial step typically includes the coupling of 5-iodo-2'-halo-2'-deoxyuridines with a dihydropyridine-pyridinium salt redox chemical delivery system. This method allows for the selective introduction of the alkenyl side chain at the C-5 position of uracil.
The molecular structure of Ivfru can be described as follows:
The presence of fluorine enhances lipophilicity, which may influence cellular uptake and bioavailability.
Ivfru participates in various chemical reactions that are significant for its application in medicinal chemistry:
The mechanism of action of Ivfru primarily involves its incorporation into viral DNA during replication processes. Once inside the host cell:
This mechanism highlights Ivfru's potential as an antiviral agent against herpes simplex virus type 1.
Ivfru exhibits several notable physical and chemical properties:
Ivfru has several promising applications in scientific research and medicine:
The scientific foundation for in vitro fertilization was established through decades of animal research preceding human application. Key milestones include:
1930s-1950s (Animal Research Foundations): Gregory Pincus and Ernst Enzmann conducted early rabbit IVF experiments in 1934, though fertilization occurred in vivo. Landmark success came in 1959 when Min Chueh Chang achieved the first live birth (rabbits) through true in vitro fertilization at the Worcester Foundation, demonstrating the technique's biological feasibility [6] [9].
1970s (Human Pregnancy Achievements): Patrick Steptoe (gynecologist) and Robert Edwards (physiologist) pioneered human IVF after extensive collaboration. Their work overcame significant technical challenges, culminating in the 1978 birth of Louise Brown in England—the first human conceived through IVF. This followed earlier transient pregnancies reported by Australian researchers (1973) and Steptoe's ectopic pregnancy case (1976) [1] [3] [6].
1980s (Clinical Standardization): The Jones Institute team (Howard Jones, Georgeanna Jones) introduced controlled ovarian stimulation in the United States, replacing natural-cycle IVF. This critical advancement, using human menopausal gonadotropin, increased oocyte yield and pregnancy rates from 6% to 23.5% per cycle by 1982. Subsequent innovations included gonadotropin-releasing hormone agonists (1980s) and antagonists (2001) to prevent premature ovulation [1] [4].
1990s-Present (Technological Refinements): Intracytoplasmic sperm injection (ICSI), developed by Gianpiero Palermo in 1992, revolutionized male infertility treatment. Cryopreservation techniques (first successful frozen embryo transfer: 1983; oocyte cryopreservation: 1986) and preimplantation genetic testing (1990s) further expanded IVF applications [1] [4] [6].
Table: Key Historical Milestones in In Vitro Fertilization Development
Year | Development | Significance |
---|---|---|
1959 | First live birth from IVF (rabbits) | Demonstrated viability of in vitro fertilization |
1978 | Birth of Louise Brown (England) | First human IVF success |
1981 | First US IVF birth (Jones Institute) | Established IVF in North America |
1983 | First cryopreserved embryo birth | Enabled embryo banking and future transfers |
1992 | Intracytoplasmic sperm injection (ICSI) | Addressed severe male factor infertility |
Assisted reproductive technologies encompass procedures involving in vitro handling of human oocytes, sperm, or embryos. The American Society for Reproductive Medicine defines ART as treatments where eggs or embryos are manipulated outside the body, excluding techniques involving only sperm processing (e.g., intrauterine insemination) [4] [10]. IVF constitutes the cornerstone ART procedure, characterized by four sequential phases:
Ovulation Induction: Ovarian stimulation using exogenous gonadotropins (follicle-stimulating hormone, luteinizing hormone) promotes multifollicular development. Protocols include gonadotropin-releasing hormone antagonist/agonist cycles to suppress premature ovulation. Monitoring via transvaginal ultrasound and serum estradiol ensures optimal follicular maturation [4] [9].
Oocyte Retrieval: Under ultrasound guidance, mature follicles are aspirated transvaginally 34–36 hours after triggering final oocyte maturation (human chorionic gonadotropin or gonadotropin-releasing hormone agonist). This minimally invasive approach replaced laparoscopic retrieval, reducing patient morbidity [4].
Fertilization and Embryo Culture: Retrieved oocytes are fertilized conventionally (co-incubation with sperm) or via intracytoplasmic sperm injection. Embryos develop in sequential media optimized for metabolic needs, typically cultured to blastocyst stage (day 5–6) for morphological selection or genetic testing [1] [4].
Embryo Transfer: Selected embryos are transferred transcervically into the uterine cavity using catheter guidance. Elective single-embryo transfer has largely replaced multiple-embryo transfers to minimize multifetal gestation risks [1] [4].
Complementary ART Techniques
Personnel requirements for ART programs are rigorous, mandating a multidisciplinary team including reproductive endocrinologists, embryologists, andrologists, specialized nurses, genetic counselors, and mental health professionals. Laboratory directors must hold doctoral degrees with specialized training in reproductive biology and maintain certification through continuing education [10].
Infertility affects approximately 17.5% of the global adult population—equivalent to 1 in 6 individuals worldwide—according to 2023 World Health Organization estimates. Prevalence shows limited regional variation: high-income countries report 17.8% lifetime prevalence, while low- and middle-income countries report 16.5%. This uniformity underscores infertility as a universal health challenge with significant psychosocial and economic impacts [5] [8].
Table: Global In Vitro Fertilization Utilization Patterns (2018 Data)
Country/Region | Cycles per Million People | Total Cycles (Annual) | Key Influencing Factors |
---|---|---|---|
Israel | 5,711 | Not reported | Comprehensive insurance coverage |
Japan | 3,603 | 454,893 | Aging population; high demand |
Denmark | 3,575 | Not reported | Universal public funding |
United States | 922 | 326,468 | Partial insurance mandates; high out-of-pocket costs |
Australia/New Zealand | 3,114 | 95,699 | Hybrid public-private funding |
Disparities in IVF access remain pronounced:
The future infertility burden is projected to intensify, with global female infertility prevalence estimated to increase by 84.44% from 1990 to 2021 (59.7 million to 110.1 million). This trend is expected to continue, necessitating policy innovations to address both biological and structural determinants of access [5] [8].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: